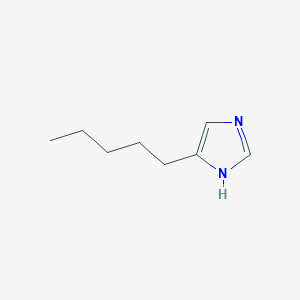

5-pentyl-1H-imidazole

Description

Contextualization within the Field of Imidazole (B134444) Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. wikipedia.org Imidazoles are a significant class within this field, characterized by a five-membered ring with two non-adjacent nitrogen atoms. nih.gov This arrangement confers upon the imidazole ring a unique set of properties. Current time information in Bangalore, IN. It is aromatic, polar, and amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov

The imidazole nucleus is a fundamental component of many biologically crucial molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases that form DNA and RNA. pharmacyjournal.netresearchgate.net This prevalence in nature has made the imidazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com The versatility of the imidazole ring allows for the synthesis of a vast number of derivatives through substitution at its carbon and nitrogen atoms, leading to a wide array of chemical and biological properties. irjmets.com

Academic Relevance of Alkyl-Substituted Imidazoles in Contemporary Chemical Research

The substitution of alkyl groups onto the imidazole core, as seen in 5-pentyl-1H-imidazole, is a key area of contemporary chemical research. The introduction of an alkyl chain can significantly influence the molecule's physicochemical properties, such as its lipophilicity (fat-solubility), which in turn can affect its behavior in biological systems.

Research into alkyl-substituted imidazoles is driven by several factors:

Medicinal Chemistry: The length and branching of an alkyl chain can modulate a compound's ability to interact with biological targets like enzymes and receptors. nih.gov Studies on various alkyl-substituted imidazole derivatives have explored their potential as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net The pentyl group, being a moderately long and flexible alkyl chain, can enhance the compound's ability to fit into hydrophobic pockets of target proteins.

Materials Science: Imidazole derivatives, including those with alkyl substituents, are investigated for their use as corrosion inhibitors, ionic liquids, and as ligands in the synthesis of metal-organic frameworks (MOFs). pharmacyjournal.net

Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of specifically substituted imidazoles, including alkyl-substituted ones, is an ongoing goal in organic chemistry. rsc.org Researchers continuously explore new catalysts and reaction conditions to improve yields and create novel imidazole structures. biomedpharmajournal.org For instance, studies on 3-(2-alkyl-1H-imidazole-4-yl)-propionic acid derivatives have been conducted to evaluate their potential as anti-tubercular agents. pharmacyjournal.net

While detailed research findings focusing exclusively on this compound are not extensively published, the academic interest in structurally similar long-chain alkyl imidazoles suggests its relevance as a model compound for studying the impact of lipophilic substituents on the chemical and biological properties of the imidazole scaffold.

Historical Development of Fundamental Research on Imidazole Derivatives

The history of imidazole chemistry is intertwined with the broader development of heterocyclic chemistry, which began in the 19th century. onlineorganicchemistrytutor.comnveo.org

Key Historical Milestones:

1840s: Various imidazole derivatives were discovered, though their structure was not yet understood. acs.org

1858: The parent compound, imidazole, was first synthesized by the German chemist Heinrich Debus. pharmacyjournal.netresearchgate.net He produced it through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), and the compound was initially named "glyoxaline". acs.org This reaction, now known as the Debus synthesis, is still used today to produce C-substituted imidazoles. Current time information in Bangalore, IN.

Late 19th Century: The structure of imidazole was correctly identified, and its aromatic nature began to be understood. The name "imidazole" was proposed by Arthur Rudolf Hantzsch in 1887. nih.gov

Early 20th Century: The significance of the imidazole ring in natural products became increasingly clear with the structural elucidation of molecules like histidine and histamine. This spurred further investigation into the synthesis and properties of imidazole derivatives.

Mid-20th Century to Present: The advent of modern analytical techniques like NMR and mass spectrometry greatly accelerated research, allowing for precise characterization of complex imidazole derivatives. numberanalytics.comunl.edu The discovery of the therapeutic properties of imidazole-containing drugs led to a surge in synthetic efforts, establishing imidazole as a cornerstone of modern medicinal chemistry. researchgate.net This ongoing research continues to uncover new synthetic methods and applications for a vast array of imidazole derivatives, including alkyl-substituted compounds like this compound. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

110453-29-7 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

5-pentyl-1H-imidazole |

InChI |

InChI=1S/C8H14N2/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

QTNOWIJWHWQTTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CN=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pentyl 1h Imidazole

Established Synthetic Pathways to 1H-Imidazoles

Traditional methods for constructing the imidazole (B134444) ring have been well-established for over a century and remain relevant in modern organic synthesis. These pathways often involve the condensation of simple, readily available starting materials to form the heterocyclic core, which can then be further modified.

Condensation Reactions for Imidazole Ring Formation (e.g., Debus-Radziszewski reaction)

The Debus-Radziszewski reaction is a classic and versatile multicomponent reaction for synthesizing imidazoles. wikipedia.orgscribd.com It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com This one-pot synthesis is valued for its efficiency and use of inexpensive starting materials. rsc.org The reaction is believed to occur in two main stages: first, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgscribd.com In the second stage, this diimine condenses with an aldehyde to form the final imidazole ring. wikipedia.orgscribd.com

The versatility of this reaction allows for the synthesis of various substituted imidazoles by simply changing the starting components. researchgate.net A modification of this method, where a primary amine replaces one equivalent of ammonia, can be used to produce N-substituted imidazoles. wikipedia.org

| Component | Role in Debus-Radziszewski Reaction | Resulting Position(s) in Imidazole Ring |

| 1,2-Dicarbonyl | Provides the C4 and C5 carbons and their substituents. | C4, C5 |

| Aldehyde | Provides the C2 carbon and its substituent. | C2 |

| Ammonia/Amine | Provides the N1 and N3 nitrogen atoms. | N1, N3 |

Alkylation Strategies for N1-Substitution

N-alkylation is a common strategy for functionalizing the imidazole ring after its formation. However, the N-alkylation of unsymmetrically substituted imidazoles can be challenging due to issues of regioselectivity. otago.ac.nzreddit.com When the imidazole is deprotonated, the negative charge is delocalized over both nitrogen atoms, allowing for alkylation to occur at either position, potentially leading to a mixture of N1 and N3 isomers. reddit.com

Several factors influence the outcome of the alkylation, including the nature of the substituent on the imidazole ring, the alkylating agent used, and the reaction conditions. otago.ac.nz Common alkylating agents include alkyl halides. google.comresearchgate.net The reaction is often carried out in the presence of a base to deprotonate the imidazole N-H. Phase-transfer catalysis (PTC) has been described as a useful and general method for the selective N-alkylation of imidazole, often providing high yields while avoiding quaternization. researchgate.net

Common N-Alkylation Conditions:

Alkylating Agents: Alkyl halides, Dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate). google.com

Bases/Catalysts: Inorganic bases, Potassium hydroxide impregnated on alumina, Organic tertiary amines. google.comciac.jl.cn

Reaction Media: Ethanolic ("neutral") or aqueous sodium hydroxide (basic) media can influence product ratios. otago.ac.nz

Introduction of the C5-Pentyl Moiety via Strategic Synthetic Steps

To synthesize 5-pentyl-1H-imidazole specifically, the choice of starting materials in a condensation reaction is critical. Using the Debus-Radziszewski reaction as a framework, the pentyl group must be incorporated into the 1,2-dicarbonyl component.

A plausible synthetic route would involve the reaction of 1,2-heptanedione (where the pentyl group is adjacent to one of the carbonyls), formaldehyde (B43269) (as the simplest aldehyde to yield an unsubstituted C2 position), and ammonia.

Proposed Debus-Radziszewski Synthesis for 4(5)-Pentyl-1H-Imidazole:

| Reactant | Structure | Purpose |

| 1,2-Heptanedione | CH₃(CH₂)₄C(=O)C(=O)H | Provides the C4-C5 backbone with a pentyl substituent. |

| Formaldehyde | HCHO | Provides the C2 carbon. |

| Ammonia | NH₃ | Provides the N1 and N3 atoms. |

Note: This reaction would yield a mixture of 4-pentyl-1H-imidazole and this compound due to the tautomeric nature of the unsubstituted imidazole ring.

Modern Approaches and Advanced Synthetic Strategies

While classical methods are robust, modern synthetic chemistry has driven the development of more efficient and diverse strategies for constructing and functionalizing the imidazole core. These include advanced multicomponent reactions and the use of transition-metal catalysis.

Multicomponent Reactions for Efficient Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. researchgate.net This approach aligns with the principles of green chemistry by minimizing steps and waste. The Debus-Radziszewski synthesis is itself a foundational MCR. wikipedia.org

Modern MCRs offer expedient, metal-free routes to construct highly substituted imidazole scaffolds in good to excellent yields. acs.org For example, three-component reactions of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt can be catalyzed by various systems, including fluoroboric acid-derived catalysts. rsc.org Four-component reactions, which also include a primary amine, can be used to generate 1,2,4,5-tetrasubstituted imidazoles. rsc.org These reactions offer high structural diversity and are often tolerant of a wide range of functional groups on the starting materials. researchgate.netacs.org

Transition Metal-Catalyzed Coupling Reactions for Imidazole Functionalization

Transition metal-catalyzed C-H bond functionalization has become a powerful tool for decorating heterocyclic scaffolds like imidazole. researchgate.net Instead of building the ring with the substituent already in place, this strategy involves creating the core imidazole ring first and then selectively forming a new carbon-carbon bond at a specific C-H position.

Catalytic systems based on palladium, rhodium, and nickel have been developed for the direct C-H arylation and alkenylation of imidazoles. researchgate.netnih.govbeilstein-journals.org For instance, nickel-catalyzed systems can achieve the C-H arylation of imidazoles with chloroarenes or phenol (B47542) derivatives. nih.gov While direct C-H alkylation is often more challenging, these coupling methodologies represent a strategic alternative for functionalizing the imidazole core. A potential, albeit indirect, route to this compound could involve a cross-coupling reaction between a halogenated imidazole precursor (e.g., 5-bromo-1H-imidazole) and a pentyl-containing organometallic reagent.

| Catalyst System (Example) | Coupling Partners | Reaction Type |

| Ni(OTf)₂/dcype/K₃PO₄ | Imidazole + Phenol derivative | C-H Arylation nih.gov |

| Pd(OAc)₂ | N-unprotected imidazole + Iodobenzene | C2-selective Arylation researchgate.net |

| [Cp*RhCl₂]₂/Cu(OAc)₂ | 2-substituted imidazole + Alkyne | Double C-H Activation/Coupling beilstein-journals.org |

Green Chemistry Principles and Methodologies in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Green chemistry principles have been successfully applied to the synthesis of substituted imidazoles, offering advantages such as reduced waste, use of non-hazardous materials, and improved energy efficiency. These methodologies are applicable to the synthesis of this compound.

One prominent green approach involves multicomponent reactions (MCRs) performed under solvent-free conditions or in green solvents like water. ijpsr.comasianpubs.org The Debus-Radziszewski reaction, a classic multicomponent method for imidazole synthesis, can be adapted to be more environmentally friendly. wikipedia.orgwikiwand.com For the synthesis of this compound, this would involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. To introduce the pentyl group at the 4/5 position, a dicarbonyl compound such as 1,2-heptanedione would be a suitable precursor.

The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green synthesis. Zeolites, such as ZSM-11, have demonstrated high catalytic activity in the solvent-free synthesis of tetrasubstituted imidazoles. nih.govrsc.org These solid acid catalysts provide active sites for the reaction to proceed efficiently, often with short reaction times and high yields. nih.govrsc.org Similarly, other eco-friendly catalysts like PEG-SOCl have been used for the synthesis of trisubstituted imidazoles in water or under microwave irradiation, showcasing excellent recyclability. ijpsr.com

Microwave-assisted synthesis represents another green tool that can accelerate reaction rates and improve yields in imidazole synthesis. asianpubs.org The application of these green principles to the synthesis of this compound offers a pathway to more sustainable and efficient chemical production.

| Methodology | Catalyst | Solvent | Key Advantages | Applicability to this compound |

|---|---|---|---|---|

| Solvent-Free MCR | ZSM-11 Zeolite | None | High yield, short reaction time, catalyst reusability, low waste. nih.govrsc.org | High - using 1,2-heptanedione, formaldehyde, and ammonium acetate (B1210297). |

| Aqueous MCR | PEG-SOCl | Water | Use of green solvent, catalyst is non-volatile and reusable. ijpsr.com | High - offers a benign reaction medium. |

| Microwave-Assisted | Various (or catalyst-free) | Minimal or Green Solvent | Rapid heating, significantly reduced reaction times, often higher yields. asianpubs.org | High - can improve the efficiency of traditional methods. |

Denitrogenative Transformation Routes to Imidazoles

An alternative and innovative approach to imidazole synthesis involves the transformation of other nitrogen-containing heterocycles. Denitrogenative reactions, where a molecule of nitrogen (N₂) is extruded, can be a powerful tool for ring transformation. One such route is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This method provides access to novel 2-substituted 1H-imidazole derivatives through a sequence involving intramolecular cyclization, triazole ring opening, and insertion of an in situ formed carbene intermediate. mdpi.com

While this specific route has been demonstrated for 2-substituted imidazoles, the underlying principle of ring transformation via nitrogen extrusion could conceptually be adapted for the synthesis of imidazoles with different substitution patterns. For the synthesis of this compound, a hypothetical precursor would need to be designed that, upon denitrogenation and rearrangement, would place the pentyl group at the desired position. This strategy avoids the direct construction of the imidazole ring from acyclic precursors and offers a unique entry into the imidazole scaffold. The transition metal-catalyzed ring opening of 1,2,3-triazoles is another known method for generating intermediates that can lead to imidazoles, although these often require precious metal catalysts. mdpi.com

Regioselectivity and Stereochemical Control in this compound Synthesis

Controlling the position of substituents on the imidazole ring (regioselectivity) is a critical challenge in heterocyclic synthesis. For a molecule like this compound, it is essential to employ methods that direct the pentyl group specifically to the C4 or C5 position.

The Debus-Radziszewski synthesis is a powerful multicomponent reaction that allows for the preparation of 2,4,5-trisubstituted imidazoles. wikipedia.orgwikiwand.comslideshare.net The substitution pattern of the final product is directly determined by the choice of the three main components: a 1,2-dicarbonyl, an aldehyde, and ammonia. To achieve a 4,5-disubstituted pattern where one substituent is a pentyl group, one could react a dicarbonyl compound bearing the pentyl chain with an aldehyde and ammonia. For instance, the reaction of 1,2-heptanedione (where the pentyl group is adjacent to one carbonyl) with formaldehyde and ammonium acetate would be expected to yield 4(5)-pentyl-1H-imidazole. The regioselectivity arises from the specific way the components condense to form the imidazole ring.

Another classical method that offers regiochemical control is the Marckwald synthesis . This method involves the cyclization of α-amino ketones with reagents like potassium thiocyanate. nih.gov The resulting imidazole-2-thiones can then be desulfurized to yield the desired 2-unsubstituted imidazole. nih.gov To synthesize this compound via this route, one would start with an α-amino ketone containing a pentyl group, such as 1-amino-2-heptanone . The reaction with potassium thiocyanate would form 4-pentyl-1H-imidazole-2-thiol, which can be converted to 4(5)-pentyl-1H-imidazole.

The Van Leusen imidazole synthesis is another key method, typically used to prepare 1,4- or 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.orgwikipedia.org The reaction proceeds via a [3+2] cycloaddition. The final substitution pattern depends on the substituents of the starting aldimine. nih.gov By selecting an appropriate aldimine, this method can also be tailored to produce specific regioisomers.

| Synthetic Method | Key Precursors for this compound | Position of Pentyl Group Control |

|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Heptanedione, Formaldehyde, Ammonium Acetate | The pentyl group from the dicarbonyl precursor defines the C4/C5 substitution. wikipedia.orgwikiwand.com |

| Marckwald Synthesis | 1-Amino-2-heptanone, Potassium Thiocyanate | The alkyl chain of the α-amino ketone determines the C4/C5 substituent. nih.gov |

| Van Leusen Synthesis | Aldimine derived from an appropriate aldehyde and amine + TosMIC | Substituents on the aldimine precursor dictate the final substitution pattern. organic-chemistry.org |

Mechanistic Elucidation of Formation Reactions for this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The mechanism of the Debus-Radziszewski synthesis, a versatile method for preparing substituted imidazoles, provides a clear illustration of the imidazole ring formation. wikipedia.orgwikiwand.com

In the context of synthesizing 4(5)-pentyl-1H-imidazole from 1,2-heptanedione, formaldehyde, and ammonia, the reaction can be envisioned in two main stages:

Formation of a Diimine Intermediate : In the first stage, the dicarbonyl compound, 1,2-heptanedione, reacts with two equivalents of ammonia. The ammonia molecules condense with the two carbonyl groups to form a diimine intermediate. wikiwand.com

Condensation and Cyclization : In the second stage, this diimine intermediate condenses with an aldehyde, in this case, formaldehyde. The aldehyde carbon is attacked by the nitrogen of the diimine, leading to a cyclization event. Subsequent dehydration and aromatization yield the stable imidazole ring.

While the exact sequence of bond formations can be complex and is not definitively certain, this pathway rationalizes the incorporation of the three components into the final heterocyclic product. wikiwand.com The condensation of the dicarbonyl with ammonia forms the C4-C5-N backbone, and the subsequent reaction with the aldehyde provides the C2 atom, completing the five-membered ring. This mechanistic understanding allows chemists to rationally select starting materials to achieve specific substitution patterns, such as that in this compound.

Advanced Spectroscopic and Structural Characterization of 5 Pentyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 5-pentyl-1H-imidazole reveals distinct signals corresponding to the protons in the imidazole (B134444) ring and the pentyl side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the imidazole ring typically appear in the aromatic region of the spectrum. The NH proton of the imidazole ring gives a characteristic broad signal. chemicalbook.com The protons of the pentyl group exhibit signals in the aliphatic region, with their chemical shifts and multiplicities determined by their proximity to the imidazole ring and coupling with neighboring protons.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Imidazole NH | ~12.5 | Broad Singlet | - |

| Imidazole H-2 | ~7.7 | Singlet | - |

| Imidazole H-4 | ~7.1 | Singlet | - |

| α-CH₂ (Pentyl) | ~2.6 | Triplet | ~7.5 |

| β-CH₂ (Pentyl) | ~1.6 | Quintet | ~7.5 |

| γ-CH₂ (Pentyl) | ~1.3 | Sextet | ~7.5 |

| δ-CH₂ (Pentyl) | ~1.3 | Quintet | ~7.5 |

| CH₃ (Pentyl) | ~0.9 | Triplet | ~7.3 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazole ring resonate at lower fields (higher ppm values) compared to the aliphatic carbons of the pentyl chain due to the influence of the electronegative nitrogen atoms and the aromatic nature of the ring. acs.org Saturation of the imidazole ring, as seen in imidazolin-2-ylidenes, results in a significant downfield shift of the carbene carbon. acs.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | ~135 |

| Imidazole C-4 | ~128 |

| Imidazole C-5 | ~120 |

| α-C (Pentyl) | ~28 |

| β-C (Pentyl) | ~31 |

| γ-C (Pentyl) | ~22 |

| δ-C (Pentyl) | ~22 |

| CH₃ (Pentyl) | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within the this compound molecule, advanced 2D NMR techniques are employed. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals couplings between adjacent protons. ucl.ac.uk For the pentyl chain, cross-peaks would be observed between the α-CH₂ and β-CH₂, the β-CH₂ and γ-CH₂, and so on, confirming the linear arrangement of the alkyl group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. emerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the attachment of the pentyl group to the C-5 position of the imidazole ring by observing a correlation between the α-CH₂ protons of the pentyl group and the C-4 and C-5 carbons of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of whether they are bonded. ucl.ac.uk This can provide insights into the preferred conformation of the pentyl chain relative to the imidazole ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present.

Table 3: FT-IR Spectral Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | ~3100-3400 (broad) |

| C-H Stretch (Aromatic, Imidazole) | ~3000-3100 |

| C-H Stretch (Aliphatic, Pentyl) | ~2850-2960 |

| C=N Stretch (Imidazole) | ~1600-1650 |

| C=C Stretch (Imidazole) | ~1450-1550 |

| C-N Stretch (Imidazole) | ~1250-1350 |

Note: The exact frequencies can vary based on the sample state (solid, liquid, or solution) and intermolecular interactions.

The broad N-H stretching band is a hallmark of the imidazole ring, indicating hydrogen bonding. researchgate.net The various C-H stretching vibrations distinguish between the aromatic imidazole ring and the aliphatic pentyl chain. The C=N and C=C stretching vibrations are characteristic of the imidazole ring's aromatic system. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the C-C stretching vibrations of the pentyl chain and the symmetric breathing modes of the imidazole ring. Differences in the Raman spectra of polymorphs can be observed in the C-H stretching region (~3000 cm⁻¹) and the fingerprint region below 1700 cm⁻¹. americanpharmaceuticalreview.com Surface-Enhanced Raman Scattering (SERS) has been used to study the biochemical changes in bacteria caused by imidazolium (B1220033) compounds, showing characteristic spectral features. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazole |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 138.21 g/mol ), electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺) and a series of fragment ions that are diagnostic of its structure.

The fragmentation of this compound is expected to be dominated by the cleavage of the pentyl side chain, as alkyl chains readily fragment, while the aromatic imidazole ring remains relatively stable. nih.govlibretexts.org The stable nature of the imidazole ring means that its opening is not a major fragmentation route. nih.gov The primary fragmentation pathway involves the loss of successive alkyl radicals from the pentyl group. The most significant fragmentation would likely be β-cleavage to the ring, resulting in the loss of a butyl radical (•C₄H₉), leading to a stable, resonance-delocalized cation at m/z 81. This fragment often represents the base peak in the mass spectra of similar alkyl-substituted heterocycles. Other fragmentations would involve the loss of smaller alkyl radicals.

The expected fragmentation pattern is detailed in the table below.

| Ion | Proposed Structure/Loss | m/z (Mass-to-Charge Ratio) | Significance |

| [M]⁺ | Molecular Ion | 138 | Confirms molecular mass. |

| [M-15]⁺ | Loss of •CH₃ | 123 | Fragmentation of the pentyl chain. |

| [M-29]⁺ | Loss of •C₂H₅ | 109 | Fragmentation of the pentyl chain. |

| [M-43]⁺ | Loss of •C₃H₇ | 95 | Fragmentation of the pentyl chain. |

| [M-57]⁺ | Loss of •C₄H₉ | 81 | β-cleavage, often the base peak due to resonance stabilization. |

| [M-70]⁺ | McLafferty Rearrangement | 68 | Corresponds to the imidazole ring cation radical. |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

While specific crystallographic data for this compound is not publicly available, analysis of closely related, more complex pentyl-substituted imidazole derivatives illustrates the type of information obtainable from such studies. For example, the crystal structures of 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole and 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole have been determined. iucr.orgnih.gov These studies reveal non-planar molecular conformations where the various substituted rings are twisted relative to the central imidazole core. iucr.orgnih.gov The pentyl group typically adopts a stable, extended conformation. researchgate.net The packing of molecules within the crystal lattice is stabilized by various intermolecular forces, including C–H···π and C–H···Cl interactions. iucr.org

The table below presents crystallographic data for these related compounds, demonstrating the detailed structural parameters that can be elucidated.

| Parameter | 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole iucr.org | 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole nih.gov |

| Molecular Formula | C₂₆H₂₄Cl₂N₂ | C₂₆H₂₅BrN₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 2₁/c | P2₁/n |

| a (Å) | 20.172 (6) | 10.665 (5) |

| b (Å) | 15.947 (5) | 9.619 (5) |

| c (Å) | 14.500 (5) | 21.541 (10) |

| β (º) | 105.293 (7) | 91.092 (9) |

| Volume (ų) | 4499 (2) | 2209.4 (19) |

| Z (Molecules/Unit Cell) | 8 | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated π-systems.

The chromophore in this compound is the imidazole ring itself, which contains a conjugated system of π-electrons. This system gives rise to characteristic π→π* electronic transitions. researchgate.net The pentyl group, being a saturated alkyl chain, is an auxochrome and does not absorb in the near-UV or visible range. It is not expected to significantly alter the wavelength of maximum absorption (λmax) of the imidazole chromophore.

The UV spectrum of the parent 1H-imidazole in the gas phase shows a maximum absorption at approximately 207-210 nm. Therefore, it is anticipated that the λmax for this compound in a non-polar solvent would be in a similar region. Studies on other imidazole derivatives confirm that electronic transitions are a key feature. For example, N-Butyl-1H-benzimidazole, which has a more extended conjugated system, exhibits absorption peaks at 248 nm and 295 nm. semanticscholar.org The absorption is due to π→π* transitions within the aromatic system. researchgate.net

| Compound | Chromophore | Typical λmax (nm) | Electronic Transition |

| 1H-Imidazole (gas phase) nist.gov | Imidazole Ring | ~210 | π→π |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) researchgate.net | Substituted Imidazole | 340, 406 | π→π |

| N-Butyl-1H-benzimidazole semanticscholar.org | Benzimidazole Ring | 248, 295 | π→π* |

Computational Chemistry Investigations of 5 Pentyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. tandfonline.com It offers a good balance between computational cost and accuracy, making it suitable for analyzing molecules like 5-pentyl-1H-imidazole. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p) or higher, to describe the molecule's electron orbitals. tandfonline.commdpi.com

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral (torsional) angles. mdpi.com For this compound, the flexible pentyl chain can adopt various spatial arrangements, leading to different conformers. Computational analysis can identify these conformers and calculate their relative energies to establish the conformational landscape. The global minimum on this landscape represents the most stable conformation.

The optimized geometry reveals key structural parameters. The imidazole (B134444) ring is expected to be largely planar, a characteristic of aromatic systems. irjweb.com The bond lengths and angles within the ring are influenced by the electronic nature of the nitrogen and carbon atoms. The attachment of the pentyl group at the C5 position introduces conformational flexibility that is a primary focus of such an investigation.

Illustrative Optimized Geometrical Parameters

Below is a representative table of what optimized geometrical parameters for the imidazole ring of this compound might look like, based on DFT calculations of similar imidazole derivatives.

| Parameter | Type | Value (Illustrative) |

| N1-C2 | Bond Length | 1.37 Å |

| C2-N3 | Bond Length | 1.32 Å |

| N3-C4 | Bond Length | 1.38 Å |

| C4-C5 | Bond Length | 1.37 Å |

| C5-N1 | Bond Length | 1.39 Å |

| C5-C(pentyl) | Bond Length | 1.51 Å |

| C2-N1-C5 | Bond Angle | 108.5° |

| N1-C2-N3 | Bond Angle | 111.0° |

| C4-C5-N1 | Bond Angle | 107.0° |

Note: This data is illustrative and represents typical values for imidazole rings. Actual calculated values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. orientjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular stability. researchgate.netmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher reactivity and lower stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO distribution would indicate the most likely sites for receiving electrons. mdpi.com

Illustrative FMO Energy Data

This table shows representative energy values that might be obtained for this compound from a DFT calculation.

| Parameter | Energy (eV) (Illustrative) |

| E(HOMO) | -6.25 |

| E(LUMO) | -0.95 |

| Energy Gap (ΔE) | 5.30 |

Note: This data is for illustrative purposes. The energy gap is a critical parameter for assessing electronic transport properties and chemical reactivity. researchgate.netd-nb.info

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) attacks. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the sp2-hybridized nitrogen atom (N3) of the imidazole ring, making it the primary site for protonation and interaction with electrophiles. uni-muenchen.deorientjchem.org The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential, indicating its acidic character. uni-muenchen.de The pentyl chain would be a region of relatively neutral potential.

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule from the quantum chemical wave function. uni-muenchen.de This analysis helps in understanding the electronic distribution and identifying charge-related properties. mdpi.com The calculation involves partitioning the total electron population among the atoms. uba.ar

For this compound, Mulliken charge analysis would quantify the partial charges on each atom. It is expected that the nitrogen atoms of the imidazole ring would carry a significant negative charge due to their high electronegativity, making them electron-accepting centers. irjweb.comresearchgate.net The carbon atoms bonded to these nitrogens would, in turn, exhibit partial positive charges. This charge distribution is fundamental to the molecule's dipole moment and its reactivity patterns.

Illustrative Mulliken Atomic Charges

| Atom | Charge (e) (Illustrative) |

| N1 | -0.28 |

| C2 | +0.25 |

| N3 | -0.35 |

| C4 | +0.05 |

| C5 | +0.10 |

| H (on N1) | +0.32 |

Note: This table provides representative Mulliken charge values for the atoms of an imidazole ring. The precise values depend on the basis set used in the calculation. uni-muenchen.de

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Fluctuations

While quantum chemical calculations describe the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. researchgate.net

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the pentyl side chain. nih.gov Such simulations can show how the chain folds and rotates, and how these movements are coupled to the imidazole ring. This provides insight into the molecule's conformational fluctuations and the stability of different shapes it can adopt in various environments, such as in solution. tandfonline.com These simulations are crucial for understanding how the molecule might interact with larger systems, like biological receptors, where conformational changes can be critical. mdpi.com

Theoretical Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions)

Beyond the HOMO-LUMO gap, DFT can be used to calculate a range of chemical reactivity descriptors that provide a more nuanced understanding of a molecule's reactivity. orientjchem.org These descriptors include electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net Hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap correlating to greater hardness. irjweb.com

Local reactivity is described by Fukui functions, which indicate the most reactive sites within a molecule. mdpi.com The Fukui function for nucleophilic attack (f+) highlights the areas most likely to accept an electron, while the function for electrophilic attack (f-) shows the sites most likely to donate an electron. mdpi.com For this compound, these functions would likely confirm that the N3 atom is the most probable site for electrophilic attack (e.g., protonation), while certain carbon atoms in the imidazole ring might be susceptible to nucleophilic attack. These theoretical descriptors are invaluable for predicting how the molecule will behave in chemical reactions.

In Silico Studies of Intermolecular Interactions and Binding Affinities (general, non-biological context)

Computational methods are employed to explore the non-covalent interactions that govern how this compound molecules interact with each other and with other non-biological molecules. These interactions are fundamental to understanding the compound's physical properties, such as its state of matter, solubility, and crystal structure.

The unique structure of this compound, featuring a polar aromatic imidazole ring and a nonpolar aliphatic pentyl chain, allows for a variety of intermolecular forces:

Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the pyrrole-type nitrogen atom can act as a hydrogen bond acceptor. These are strong, directional interactions that significantly influence the supramolecular assembly. nih.govnih.gov

Van der Waals Forces: The pentyl group contributes to the molecule's size and surface area, leading to van der Waals interactions (specifically, London dispersion forces) with other molecules.

π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems.

The Quantum Theory of Atoms in Molecules (QTAIM) is another approach applied to analyze the electron density and characterize the nature of chemical bonds and intermolecular interactions. diva-portal.org By calculating topological properties at the bond critical points, QTAIM can differentiate between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

These computational studies reveal that the binding affinity in a non-biological context is a result of the interplay between hydrogen bonding involving the imidazole core and weaker, less directional van der Waals forces from the pentyl substituent. nih.govdiva-portal.org

Theoretical Characterization of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for predicting and understanding the Non-Linear Optical (NLO) properties of molecules. nih.govscirp.org Imidazole derivatives are of significant interest in materials science for their potential NLO applications, which are essential for technologies like optical data storage and telecommunications. scirp.org

The NLO response of a molecule is determined by how its electron cloud is distorted by an intense external electric field, such as that from a laser. Key parameters calculated to evaluate NLO potential include:

Polarizability (α): A measure of the ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). scirp.org

Computational studies on various imidazole derivatives consistently show that they can possess significant NLO properties. The charge transfer within the molecule, often from an electron-donating group to an electron-accepting group through a π-conjugated system, is key to a large β value. researchgate.net In this compound, the pentyl group acts as a weak electron donor, and the imidazole ring serves as the π-system.

DFT calculations using functionals like B3LYP are commonly performed to optimize the molecular geometry and compute the NLO parameters. researchgate.nettandfonline.com Time-dependent DFT (TD-DFT) is used to study the electronic transitions and their contribution to the NLO response. scirp.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important factor; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. nih.gov

While specific calculations for this compound are not widely published, data from related structures highlight the potential of the imidazole scaffold for NLO applications.

| Compound | Method | Dipole Moment (μ) [Debye] | Average Polarizability (⟨α⟩) [esu] | First Hyperpolarizability (βtot) [esu] | Reference |

|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (B1210297) (MPDIA) | DFT | - | - | 20.15 times that of urea (B33335) | researchgate.net |

| 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (BPDIA) | DFT | - | - | 6.10 times that of urea | researchgate.net |

| 4-bromo-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenol | B3LYP/6-311+G(d,p) | - | - | 294.89 × 10⁻³⁰ | researchgate.net |

| Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylate derivative (2e) | DFT | - | 4.866 × 10⁻²³ | 5.095 × 10⁻²⁹ | nih.gov |

These studies establish that structural modifications to the imidazole ring system can effectively tune the NLO response, suggesting that this compound could be a candidate for such applications, with its properties being sensitive to further functionalization. scirp.org

Solvent Effect Studies on Electronic Structure and Reactivity

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects and predict how the molecule's electronic structure and reactivity might change in different media.

The Polarizable Continuum Model (PCM) is a widely used computational method for these investigations. mdpi.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute molecule is placed in a cavity within this medium. This approach allows for the calculation of properties in various solvents, from nonpolar (like hexane) to polar (like water or formamide).

Studies on related heterocyclic systems, such as purines which contain an imidazole ring, have shown that:

Stability and Tautomerism: The relative stability of different tautomers of imidazole can be altered by the solvent. nih.govmdpi.com For this compound, the equilibrium between the 4-pentyl and 5-pentyl tautomers (which are equivalent in the parent 1H-imidazole but distinct upon further substitution) would be sensitive to solvent polarity. Polar solvents tend to stabilize the more polar tautomer.

Electronic Properties: The dipole moment of the molecule generally increases with increasing solvent polarity as the solvent stabilizes charge separation within the molecule. mdpi.com This, in turn, affects intermolecular interactions.

Reactivity: Changes in the electronic structure influence the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis in different solvents can reveal changes in the HOMO and LUMO energy levels. A decrease in the HOMO-LUMO energy gap in a polar solvent often suggests increased reactivity. researchgate.net Furthermore, the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions, can be altered by the solvent, indicating a shift in the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, a polar solvent would likely enhance the negative potential around the pyrrole-type nitrogen, making it a more favorable site for electrophilic attack.

A study on nitropurines demonstrated that the electron-accepting properties of a substituent group are linearly dependent on the reciprocal of the solvent's dielectric constant, with solvation enhancing these properties. mdpi.com This principle suggests that the electronic influence of the pentyl group on the imidazole ring in this compound will also be modulated by the solvent environment.

Chemical Reactivity and Transformation Studies of 5 Pentyl 1h Imidazole

Acid-Base Chemistry and Tautomerism of the Imidazole (B134444) Ring System

The imidazole ring in 5-pentyl-1H-imidazole exhibits both acidic and basic properties. researchgate.net The pyrrole-type nitrogen (N-1) can be deprotonated to form an imidazolate anion, while the pyridine-type nitrogen (N-3) can be protonated to form an imidazolium (B1220033) cation. researchgate.netthieme-connect.de This amphoteric nature is a hallmark of the imidazole ring system. longdom.org

A crucial aspect of the chemistry of N-unsubstituted imidazoles is prototropic tautomerism. nih.gov In this compound, the hydrogen atom on the nitrogen can reside on either N-1 or N-3, leading to two tautomeric forms: 4-pentyl-1H-imidazole and this compound. Due to rapid proton exchange, these two forms are typically indistinguishable in solution, leading to averaged signals in NMR spectroscopy. thieme-connect.de The presence of the pentyl group at the 5-position can influence the tautomeric equilibrium through steric and electronic effects, though the equilibrium is often close to 1:1 in many alkyl-substituted imidazoles. The environment and the type and position of substituents are known to influence this equilibrium. nih.gov

| Property | Description |

| Acidity | The N-1 proton can be abstracted by a base. |

| Basicity | The N-3 nitrogen can be protonated by an acid. |

| Tautomerism | Exists as an equilibrium mixture of 4-pentyl-1H-imidazole and this compound. |

Electrophilic Substitution Reactions on the Imidazole Core

The imidazole ring is generally reactive towards electrophiles. Electrophilic substitution reactions typically occur at the carbon atoms of the ring. thieme-connect.de For N-unsubstituted imidazoles, the reaction can proceed via the neutral molecule or the more reactive conjugate base (imidazolate anion). thieme-connect.de In acidic conditions, the formation of the imidazolium cation deactivates the ring towards electrophilic attack. thieme-connect.de

Common electrophilic substitution reactions for imidazoles include halogenation, nitration, and sulfonation. thieme-connect.deslideshare.net Attack preferentially occurs at the 4- and 5-positions, and to a lesser extent at the C-2 position. thieme-connect.dethieme-connect.de The presence of the pentyl group at the 5-position in this compound would sterically hinder attack at this position and direct incoming electrophiles primarily to the C-4 position.

| Reaction | Reagents and Conditions | Expected Major Product |

| Halogenation | X₂, solvent | 4-Halo-5-pentyl-1H-imidazole |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-pentyl-1H-imidazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Attack and Ring Opening Reactions of the Imidazole Moiety

Direct nucleophilic substitution on the carbon atoms of the imidazole ring is generally difficult unless the ring is activated by electron-withdrawing groups or is part of a larger, more complex system. thieme-connect.deresearchgate.net However, nucleophilic attack can occur on the imidazole ring under specific conditions, sometimes leading to ring-opening.

One such mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been observed in some heterocyclic systems, particularly with strong nucleophiles like metal amides. wikipedia.org This pathway involves the initial addition of the nucleophile to a carbon atom, followed by the opening of the heterocyclic ring and subsequent closure to form a new heterocyclic system. wikipedia.org While not specifically documented for this compound, such a reaction pathway could be conceivable under forcing conditions.

Reactions Involving the Pentyl Side Chain (e.g., selective functionalization, oxidation reactions)

The pentyl side chain of this compound provides a handle for further chemical modifications. Standard alkane chemistry can be applied, although the reactivity can be influenced by the adjacent imidazole ring.

Selective Functionalization: Functionalization of the pentyl chain can be achieved through various synthetic strategies. For instance, if a suitable precursor with a functional group on the pentyl chain is used to synthesize the imidazole, this allows for a wide range of derivatives. google.com Alternatively, radical halogenation could introduce a handle for further substitution, though this often lacks high regioselectivity. More modern C-H activation methods could potentially offer more selective functionalization.

Oxidation Reactions: Oxidation of the pentyl side chain can lead to various products depending on the reagents and reaction conditions. For example, strong oxidizing agents could potentially oxidize the chain to a carboxylic acid, though this might also affect the imidazole ring. Milder, more selective oxidation methods would be required to target specific positions on the pentyl chain. The imidazole ring itself can be oxidized to form N-oxides using reagents like hydrogen peroxide or peracids.

Derivatization Strategies for the Synthesis of Further Complex Chemical Entities

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. researchgate.netsolubilityofthings.com

N-Alkylation and N-Acylation: The nucleophilic nitrogen atoms of the imidazole ring readily react with electrophiles like alkyl halides and acyl chlorides. thieme-connect.de N-alkylation with functionalized alkyl halides is a common strategy to introduce new functionalities and build more complex structures. psu.edu For example, reaction with a long-chain alkyl halide containing another functional group can lead to the formation of functionalized ionic liquids or other complex systems. scispace.com

Metal Complexation: The imidazole moiety is an excellent ligand for a variety of metal ions. nih.gov The nitrogen atoms can coordinate to metals, forming stable complexes. A tridentate dibenzimidazole-pyridine ligand with two pentyl side chains has been synthesized and shown to have a selective sensing ability for Zn(II) ions. nih.gov This highlights the potential of this compound derivatives in the development of sensors and catalysts.

Cross-Coupling Reactions: By first halogenating the imidazole ring, for example at the C-4 position, subsequent cross-coupling reactions like the Suzuki or Stille coupling can be employed to introduce aryl or other organic fragments, leading to highly substituted and complex imidazole derivatives. organic-chemistry.org

Advanced Research Applications in Chemical Sciences

Role in Coordination Chemistry and Ligand Development

The presence of two nitrogen atoms—one pyrrole-like (N-H) and one pyridine-like (N)—allows 5-pentyl-1H-imidazole to act as a potent ligand, coordinating with a wide array of metal ions. ajol.info The pentyl substituent modifies the ligand's electronic and steric environment, which can be harnessed to fine-tune the properties of the resulting metal complexes.

The synthesis of metal complexes involving imidazole (B134444) derivatives is a well-established area of coordination chemistry. ajol.info For this compound, complexation typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol. The pyridine-like nitrogen atom readily coordinates to metal ions. ajol.info The general synthetic approach is adaptable to a variety of metals, including transition metals like manganese, cobalt, nickel, copper, and others. ajol.infobohrium.com

Characterization of these complexes employs a suite of analytical techniques to confirm their structure and composition. While specific data for this compound complexes is not extensively documented in dedicated studies, the methods used for analogous imidazole-based complexes are directly applicable.

Common Characterization Techniques for Imidazole Metal Complexes:

Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula. iosrphr.org

FT-IR Spectroscopy: Identifies the coordination of the imidazole ring to the metal center through shifts in the vibrational frequencies of the C=N and N-H bonds. bohrium.comiosrphr.org

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps to deduce the coordination geometry around the metal ion. ajol.info

NMR Spectroscopy (¹H-NMR, ¹³C-NMR): Elucidates the structure of the ligand within the complex and confirms its binding to the metal. bohrium.comiosrphr.org

Research on related structures, such as 2-propyl-1H-imidazole-4,5-dicarboxylate complexes with Cu(II), Co(II), Fe(II), and Ni(II), demonstrates that these compounds can be synthesized and characterized using these standard methods, confirming their chemical structures and thermal stability up to 650 °C. tandfonline.com Similarly, studies on Sb(III) complexes derived from 5-phenyl-1H-imidazole-4-carbaldehyde have utilized these techniques to establish square pyramidal geometries for the resulting metal centers. iosrphr.org

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in homogeneous catalysis, often preferred over traditional phosphine (B1218219) ligands due to their strong σ-donating properties and the robust stability they impart to metal centers. acs.orgsigmaaldrich.com Imidazolium (B1220033) salts, which are the precursors to imidazole-based NHCs, are deprotonated to generate the active carbene ligand. nih.gov this compound can serve as a precursor for such NHC ligands, where the pentyl group can be used to tune solubility and steric bulk.

The general process involves:

N-Alkylation/Arylation: Alkylation or arylation of both nitrogen atoms of the this compound ring to form a 1,3-disubstituted-5-pentyl-imidazolium salt.

Deprotonation: Treatment of the imidazolium salt with a strong base to remove the acidic proton at the C2 position, yielding the free NHC.

Complexation: Reaction of the in situ-generated NHC with a metal precursor to form the catalytically active metal-NHC complex.

These NHC complexes are highly effective in a wide range of catalytic transformations. acs.orgcore.ac.uk A prominent example is the Grubbs second-generation catalyst for olefin metathesis, which features an NHC ligand on a ruthenium metal center, demonstrating enhanced activity and stability. core.ac.uk While specific catalytic data for NHCs derived from this compound is scarce, the principles are well-established with other alkyl-substituted imidazoles. For instance, cerium(III) complexes with N-alkylated imidazole derivatives have shown excellent catalytic efficiencies (84–94%) in the degradation of textile dyes. bohrium.com

Table 1: Selected Homogeneous Catalytic Applications of Imidazole-Based NHC Complexes Data synthesized from analogous systems described in the literature.

| Catalytic Reaction | Metal Center | Imidazole Ligand Type | Typical Yield | Reference |

|---|---|---|---|---|

| Olefin Metathesis | Ruthenium (Ru) | 1,3-Disubstituted Imidazol-2-ylidene | >90% | core.ac.uk |

| C-H Arylation | Palladium (Pd) | N-indolyl-N'-phenylimidazol-2-ylidene | High | organic-chemistry.org |

| Hydrosilylation of Ketones | Rhodium (Rh) | Oxazoline-NHC | High enantioselectivity | acs.org |

| Dye Degradation | Cerium (Ce) | N-propyl/N-butyl Imidazole | 80-90% | bohrium.com |

To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, imidazole-based catalysts can be immobilized on solid supports. mdpi.comresearchgate.net This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

One method involves anchoring a pre-synthesized metal complex, such as one containing this compound, onto a polymer support like chloromethylated polystyrene. mdpi.com Research has demonstrated this with oxidovanadium(IV) complexes immobilized on polystyrene, which were then used as recyclable catalysts for the synthesis of 2,4,5-trisubstituted-1H-imidazoles with yields up to 96%. mdpi.com The catalysts were reported to be reusable for up to five cycles without a significant loss of activity. mdpi.com

Another strategy is to support a Lewis acid catalyst on a material like silica (B1680970) gel. ias.ac.in For example, antimony trichloride (B1173362) supported on silica (SbCl₃/SiO₂) has been effectively used as a heterogeneous catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in The use of silica-supported catalysts offers benefits such as high efficiency, stability, and ease of preparation. nih.govtandfonline.com

Table 2: Examples of Supported Imidazole-Related Heterogeneous Catalysts

| Catalyst System | Support Material | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Oxidovanadium(IV) Complex | Polystyrene | Synthesis of trisubstituted imidazoles | Recyclable (5 cycles) | mdpi.com |

| Antimony Trichloride (SbCl₃) | Silica Gel (SiO₂) | Synthesis of tetrasubstituted imidazoles | Solvent-free conditions, reusable | ias.ac.in |

| Titanium(IV) | 4Å Molecular Sieves | Synthesis of triaryl imidazoles | Readily recovered and reused | nih.gov |

| Copper(I) Oxide (Cu₂O) | Silica Gel (SiO₂) | Synthesis of triaryl imidazoles | Reusable (6 cycles) | nih.gov |

Functional Materials Development and Engineering

The unique chemical structure of this compound, combining a polar, hydrogen-bonding head (the imidazole ring) with a nonpolar alkyl tail (the pentyl group), makes it an attractive component for the design of advanced functional materials, including polymers and supramolecular assemblies.

Imidazole groups are incorporated into polymer backbones or as pendant groups to create materials with specific properties, such as high proton conductivity for fuel cell membranes. The basic nitrogen atoms of the imidazole ring can be protonated or interact with acids like phosphoric acid, facilitating proton transport.

A notable example involves a series of poly(terphenyl piperidine) (PTP) polymers where different length alkyl groups, including methyl, propyl, pentyl, heptyl, and decyl, were grafted onto the polymer structure. researchgate.net The study found that the pentyl-substituted membrane (PTP-C5) exhibited an optimized balance of properties, including a high phosphoric acid doping level and enhanced proton conductivity, making it a promising candidate for high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). researchgate.net The long alkyl side chains, like the pentyl group, were shown to improve the membranes' free volume, which in turn enhanced acid doping and conductivity compared to polymers with shorter or no alkyl chains. researchgate.net

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic interactions—to construct ordered structures from molecular building blocks. mdpi.comnih.gov this compound is well-suited for this purpose.

Hydrogen Bonding: The N-H donor and the pyridine-like N acceptor of the imidazole ring can form robust hydrogen bonds, directing the assembly of molecules into chains, sheets, or more complex networks. walshmedicalmedia.com

Coordination-Driven Self-Assembly: The imidazole nitrogen can coordinate to metal ions, leading to the formation of discrete metallomacrocycles or extended metal-organic frameworks (MOFs). walshmedicalmedia.comresearchgate.net

Hydrophobic Interactions: The pentyl chain introduces a hydrophobic component, which can drive self-assembly in aqueous media or influence the packing of molecules in the solid state. nih.gov

While direct studies on the self-assembly of this compound are limited, research on related imidazole derivatives provides strong evidence for its potential. For example, imidazole-4,5-dicarboxylic acid and its derivatives are widely used to construct 1D, 2D, and 3D coordination polymers and MOFs, where the imidazole ring and carboxylate groups coordinate to metal centers. walshmedicalmedia.comresearchgate.netacs.org The alkyl group in analogues like 2-ethyl-1H-imidazole-4,5-dicarboxylic acid influences the final framework structure. acs.org Similarly, imidazole-phenol Schiff base compounds have been shown to self-assemble into dimeric structures in the solid state through hydrogen bonding. researchgate.net The amphiphilic nature of this compound could be exploited to form micellar structures or other ordered aggregates in solution. nih.govucm.es

Design of Optoelectronic Materials and Fluorescent Probes (e.g., fluorophores, chemosensors)

The inherent aromaticity and electron-rich nature of the imidazole ring make it a privileged structure in the design of functional organic materials. beilstein-journals.org Imidazole derivatives are integral components of chromophores and fluorophores used in optoelectronics, such as organic light-emitting diodes (OLEDs), and as sensitive fluorescent probes for detecting various analytes. beilstein-journals.orgrsc.org The imidazole core can act as a π-conjugated backbone in donor-acceptor (D-A) systems, facilitating intramolecular charge transfer (ICT), a key process for many optical applications. beilstein-journals.org

The introduction of substituents onto the imidazole ring is a critical strategy for modulating its photophysical properties. An alkyl chain, such as the pentyl group in this compound, can influence properties like solubility, solid-state packing, and electronic characteristics. Research on various imidazole-based dyes has shown that modifying the length of an alkyl chain substituent can systematically alter their photophysical properties. researchgate.net For instance, the hydrophobicity imparted by an alkyl chain can enhance the stability of the material for applications in ambient conditions. researchgate.net

In the context of dye-sensitized solar cells (DSSCs), imidazole derivatives with alkyl chain substitutions have been synthesized and evaluated. These studies demonstrate that the presence and nature of the substituent directly impact the performance of the device. For example, an imidazole-based dye featuring an N,N-diethylpropan-1-amine substituent (an alkylamine chain) exhibited notable power conversion efficiency, underscoring the role of alkyl groups in tuning the performance of optoelectronic materials. uokerbala.edu.iq While specific studies focusing solely on this compound as a fluorophore are not extensively documented, the principles established with similar alkyl-substituted imidazoles suggest its potential utility. The pentyl group could be leveraged to enhance solubility in organic media or to control intermolecular interactions in the solid state, which are crucial for the performance of fluorescent probes and optoelectronic devices. researchgate.netacs.org

Table 1: Performance of an Imidazole-Based Dye with Alkyl Chain Substitution in a Dye-Sensitized Solar Cell (DSSC)

| Dye ID | Substituent | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|---|

| PP3 | N,N-diethylpropan-1-amine | 3.75 | 0.73 | 73.9 | 2.01 |

Data sourced from a study on imidazole derivatives for DSSCs, where PP3 features an alkylamine substituent on the imidazole ring. uokerbala.edu.iq

Precursor and Building Block in Complex Organic Synthesis for Diverse Molecular Architectures

The imidazole scaffold is a fundamental building block in organic synthesis, providing a robust platform for the construction of complex molecules with diverse functionalities and applications, particularly in medicinal chemistry. mdpi.comnih.gov Molecules containing vicinal functionalities are often employed to construct nitrogen-containing heterocycles like imidazole. mdpi.com Once formed, the substituted imidazole ring serves as a versatile precursor for creating more elaborate molecular architectures through further reactions. nih.gov

The synthesis of imidazoles with specific alkyl substitutions, such as 5-propyl or 5-butyl groups, has been documented in the literature, indicating that these compounds are valuable intermediates. ontosight.aiprepchem.com For example, 5-propyl-1H-imidazole-4-carboxaldehyde has been synthesized and used as a precursor, highlighting the synthetic accessibility of C5-alkylated imidazoles. prepchem.com Similarly, the compound '5-butyl-1-(2-methoxyphenethyl)-4-phenyl-1H-imidazole' illustrates how a 5-alkyl imidazole can be incorporated into a more complex molecular structure. ontosight.ai

These examples strongly suggest that this compound is a viable and valuable precursor for developing diverse molecular structures. The pentyl group can introduce lipophilicity, which is often a desirable trait in pharmacologically active molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) properties. The imidazole core itself provides multiple sites for further functionalization (at the N1, C2, and C4 positions), allowing chemists to use it as a scaffold to append other pharmacophores or functional groups, leading to new chemical entities with unique properties. nih.goviucr.org The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-(benzyloxy)-1H-indole-2-carboxamide, for instance, showcases how the basic imidazole unit can be joined with other complex fragments like indole (B1671886) to create novel molecular architectures. nih.gov

Table 2: Examples of Complex Molecular Architectures Synthesized from Imidazole-Based Precursors

| Precursor Type | Resulting Complex Molecule | Synthetic Approach | Application/Significance |

|---|---|---|---|

| 5-Alkyl-1H-imidazole | 5-butyl-1-(2-methoxyphenethyl)-4-phenyl-1H-imidazole | Multi-step synthesis involving attachment of various moieties to the imidazole core. ontosight.ai | Building block for pharmacologically active compounds. ontosight.ai |

| 1H-imidazole-1-propanamine | N-(3-(1H-Imidazol-1-yl)propyl)-5-(benzyloxy)-1H-indole-2-carboxamide | Joining of an imidazole-containing amine with an indole carboxylic acid. nih.gov | Development of novel Heme Oxygenase-1 (HO-1) inhibitors. nih.gov |

| 1H-imidazole-4,5-dicarboxamide | Extended hydrogen-bonded networks | Self-assembly through hydrogen bonding. | Building block for supramolecular chemistry and materials science. |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for 5-Pentyl-1H-Imidazole

The industrial viability and environmental impact of this compound are intrinsically linked to the efficiency and sustainability of its synthesis. While classical methods for imidazole (B134444) synthesis exist, future research must prioritize the development of green chemistry approaches. asianpubs.orgwjbphs.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjbphs.com

Key research avenues include:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs where reactants (e.g., an appropriate 1,2-dicarbonyl compound, an aldehyde bearing the pentyl group, and an ammonia (B1221849) source) are combined in a single step. This approach improves atom economy and reduces the need for intermediate purification steps. asianpubs.orgresearchgate.net

Solvent-Free and Aqueous Synthesis: Exploring reactions under solvent-free conditions or in environmentally benign solvents like water. wjbphs.com Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and increase yields for other imidazole derivatives, often without the need for a solvent. wjbphs.combiomedpharmajournal.org

Flow Chemistry: Implementing continuous flow systems for the synthesis of this compound. Flow reactors offer superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages for this compound | References |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to heat reactions. | Rapid reaction times, higher yields, potential for solvent-free conditions. | wjbphs.combiomedpharmajournal.org |

| Ultrasonic-Assisted Synthesis | Application of ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, improved yields, effective for heterogeneous mixtures. | mdpi.com |

| Ionic Liquid (IL) Catalysis | Use of ILs as catalysts and/or reaction media. | High thermal stability, potential for catalyst recyclability, tunable solvent properties. | tandfonline.com |

| Reusable Nanoparticle Catalysis | Employing catalysts like magnetic Fe₃O₄ nanoparticles. | Easy separation using an external magnet, high catalyst reusability, environmentally friendly. | researchgate.net |

Exploration of Advanced Catalytic Systems Incorporating this compound Derivatives

The imidazole scaffold is a cornerstone of modern catalysis, most notably as a precursor to N-heterocyclic carbenes (NHCs). nih.govscripps.edu NHCs are potent σ-donating ligands that form highly stable bonds with transition metals, making them superior to traditional phosphine (B1218219) ligands in many catalytic applications. nih.govscripps.edu The 5-pentyl substituent can be leveraged to fine-tune the steric and electronic properties of the resulting catalysts.

Future research in this domain should focus on:

N-Heterocyclic Carbene (NHC) Ligands: Synthesizing NHCs from N-alkylated this compound. The pentyl group at the C5 position (adjacent to one of the nitrogen atoms) can influence the electronic environment and steric bulk around the carbene carbon, potentially enhancing catalytic activity and selectivity. The solubility conferred by the pentyl chain is also advantageous for catalysis in less polar solvents.

Transition Metal Complexes: Using this compound as a ligand to create novel transition metal complexes. irjmets.com These complexes could find applications in a range of catalytic processes, including cross-coupling reactions, hydrogenation, and oxidation. scripps.edutandfonline.com The pentyl group could enhance the stability and solubility of these metal complexes.

Organocatalysis: Investigating the use of this compound and its derivatives as organocatalysts. The basic nitrogen atom can act as a Brønsted or Lewis base catalyst in various organic transformations.

The development of these catalytic systems will enable new synthetic methodologies for producing fine chemicals and pharmaceuticals.

Integration into Hybrid Material Systems with Tunable and Responsive Properties

The unique molecular structure of this compound makes it an attractive candidate for incorporation into advanced functional materials. The imidazole moiety provides sites for hydrogen bonding and metal coordination, while the pentyl chain can influence properties like hydrophobicity, self-assembly, and processability. researchgate.net

Emerging paradigms in this area include:

Smart Polymers: Grafting this compound onto polymer backbones to create "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific ions. nih.govrsc.org For example, the imidazole group, with a pKa around 6-7, can become protonated in acidic environments, leading to changes in polymer conformation or solubility. nih.gov This is particularly relevant for applications like drug delivery systems. nih.gov

Ionic Liquids (ILs): Using N-alkylated derivatives of this compound as precursors for novel ionic liquids. The pentyl group on the imidazolium (B1220033) cation would influence the melting point, viscosity, and thermal stability of the resulting IL, making it potentially suitable for applications in electrochemistry, catalysis, and as green solvents. irjmets.com

Polymer Electrolytes: Incorporating 5-pentyl-1H-imidazolium salts into polymer matrices to form quasi-solid-state electrolytes. researchgate.net Such materials are being explored for use in batteries and dye-sensitized solar cells, where the ionic conductivity of the imidazolium component is crucial. The pentyl group can act as a plasticizer, affecting the polymer's mechanical properties. researchgate.net

The integration of this compound into these systems could lead to materials with precisely controlled and environmentally responsive behaviors.

Deeper Theoretical Insights into Reaction Mechanisms and Rational Material Design